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Troubleshooting Guide & FAQs: The "Smiling
Effect"
Welcome to our dedicated resource for resolving common issues in polyacrylamide gel

electrophoresis (PAGE). This guide is specifically designed for researchers, scientists, and

professionals in drug development who encounter the frustrating "smiling effect" in their protein

and nucleic acid separations. Here, we delve into the root causes of this phenomenon and

provide robust, field-tested solutions to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Diagnosing and Fixing the
"Smiling Effect"
The "smiling effect" is characterized by the faster migration of molecules in the center lanes of

a gel compared to the outer lanes, resulting in curved, smile-like bands. This is a clear

indication of a non-uniform electrophoretic field, which can compromise the accuracy of

molecular weight estimation and the overall resolution of your separation.

Primary Cause: Uneven Heat Distribution
The most frequent culprit behind the smiling effect is a temperature gradient across the gel.[1]

[2][3][4][5] During electrophoresis, the flow of electric current generates heat.[6] If this heat is

not dissipated uniformly, the center of the gel becomes warmer than the edges.[1][5] This

localized increase in temperature decreases the viscosity of the running buffer within the gel
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matrix, leading to reduced resistance and, consequently, faster migration of molecules in the

warmer, central lanes.[7][8]

Visualizing the Cause of the "Smiling Effect"
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Caption: The causal chain leading to the "smiling effect" in PAGE.

Solutions to Mitigate Uneven Heating:
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Reduce the Voltage: Running the gel at a lower voltage is a primary and effective solution.[1]

[3][4][6][9][10] This directly reduces the power (P = V * I) and, therefore, the amount of heat

generated. While this will increase the run time, it significantly improves band sharpness and

straightness.

Use a Cold Room or Ice Packs: Performing the electrophoresis in a cold room (4°C) or

placing ice packs in the electrophoresis tank can help to dissipate heat more effectively and

maintain a more uniform temperature across the gel.[1][4][6][9]

Utilize Cold Running Buffer: Pre-chilling the running buffer to 4°C before use can help absorb

the initial heat generated during the run.[1]

Ensure Proper Buffer Levels: The gel must be fully submerged in the running buffer to

ensure even heat distribution.[3] Insufficient buffer can lead to poor heat dissipation.

Stir the Buffer: For larger gel tanks, placing a small stir bar in the outer buffer chamber can

help to circulate the buffer and maintain a more uniform temperature.[1]

Secondary Cause: Improper Gel Polymerization
Inconsistent polymerization of the polyacrylamide gel can create a non-uniform matrix, leading

to differential migration rates.[11][12]

Troubleshooting Gel Polymerization Issues

Polymerization Factors

APS/TEMED Quality & Concentration

Uniform Gel MatrixCasting Temperature

Oxygen Inhibition
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Caption: Key factors influencing uniform polyacrylamide gel polymerization.

Solutions for Optimal Polymerization:

Fresh APS and TEMED: Ammonium persulfate (APS) and tetramethylethylenediamine

(TEMED) are critical for initiating polymerization.[12][13] Use freshly prepared 10% APS

solution and ensure your TEMED has not expired. Old reagents can lead to slow or

incomplete polymerization.

Degas the Gel Solution: Oxygen is a free radical scavenger and can inhibit polymerization.

[14][15] Degassing the acrylamide solution under a vacuum for 15-30 minutes before

adding APS and TEMED is highly recommended for reproducible results.

Control the Temperature: Polymerization is an exothermic reaction. Casting gels at a

consistent room temperature (around 23-25°C) is generally recommended.[12] Polymerizing

at very low temperatures (0-4°C) can result in turbid and less elastic gels.[16]

Allow Sufficient Polymerization Time: Ensure both the resolving and stacking gels have fully

polymerized before running the gel.[10] A minimum of 30-45 minutes for the resolving gel

and 20-30 minutes for the stacking gel is a good starting point.

Frequently Asked Questions (FAQs)
Q1: Can the "smiling effect" be caused by the samples themselves?

A1: Yes, to some extent. High salt concentrations in your sample can lead to band distortion

and streaking.[10][12] It is advisable to desalt your samples if they have a high ionic strength.

Additionally, overloading a well with too much protein can cause band distortion.[10]

Q2: I've tried running my gel at a lower voltage, but the smiling persists. What else can I do?

A2: If reducing the voltage alone is not sufficient, consider a multi-pronged approach. Combine

a lower voltage with running the gel in a cold room or with ice packs.[4][9] Also, double-check

your buffer composition and ensure it is fresh and at the correct pH. Old SDS buffer can

become acidic and negatively impact the run.[1]
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Q3: Does leaving empty wells contribute to the smiling effect?

A3: Leaving empty wells, especially at the edges of the gel, can lead to distorted bands in the

adjacent lanes, a phenomenon sometimes referred to as the "edge effect".[6] This is due to an

uneven electric field across the gel. It is best practice to load all wells, even if it is just with

loading buffer or a protein standard.[4][9]

Q4: Can the type of running buffer affect the smiling effect?

A4: Yes. Using a running buffer with a lower electrolyte concentration (e.g., 0.5X TBE instead of

1X TBE) can reduce the current and thus the heat generated, which can help to minimize

smiling.[4]

Experimental Protocol: Pouring and Running a
"Smile-Free" Polyacrylamide Gel
This protocol outlines the key steps for casting and running a standard SDS-PAGE gel with an

emphasis on preventing the smiling effect.

Materials:

Acrylamide/Bis-acrylamide solution

Tris-HCl buffers (for resolving and stacking gels)

10% (w/v) Sodium Dodecyl Sulfate (SDS)

10% (w/v) Ammonium Persulfate (APS), freshly prepared

Tetramethylethylenediamine (TEMED)

Running buffer (e.g., Tris-Glycine-SDS)

Gel casting apparatus

Electrophoresis tank and power supply

Procedure:
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Assemble the Gel Cassette: Thoroughly clean and dry the glass plates. Assemble the

casting frame according to the manufacturer's instructions, ensuring a leak-proof seal.

Prepare the Resolving Gel: In a small beaker or tube, mix the appropriate volumes of

acrylamide/bis-acrylamide solution, resolving gel buffer, and SDS.

Degas the Solution: Place the resolving gel mixture under a vacuum for at least 15 minutes

to remove dissolved oxygen.[14]

Initiate Polymerization: Add fresh 10% APS and TEMED to the degassed solution. Swirl

gently to mix.

Cast the Resolving Gel: Immediately pour the resolving gel solution into the gel cassette,

leaving enough space for the stacking gel. Overlay with a thin layer of water or isopropanol

to ensure a flat surface.

Allow Polymerization: Let the resolving gel polymerize for at least 30-45 minutes at a

consistent room temperature.

Prepare and Cast the Stacking Gel: Once the resolving gel has set, pour off the overlay.

Prepare the stacking gel mixture (which has a lower pH and acrylamide concentration),

degas if desired for maximum reproducibility, and add APS and TEMED. Pour the stacking

gel on top of the resolving gel and insert the comb.

Allow Stacking Gel Polymerization: Let the stacking gel polymerize for 20-30 minutes.

Set Up the Electrophoresis Tank: Once the stacking gel is set, carefully remove the comb.

Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers

with cold (4°C) running buffer.

Load Samples: Load your samples and molecular weight markers into the wells. Load any

unused wells with an equal volume of sample loading buffer.[4][9]

Run the Gel: Connect the electrophoresis tank to the power supply and run the gel at a low,

constant voltage (e.g., 80-100V).[10] Monitor the temperature of the running buffer. If it

becomes warm to the touch, consider pausing the run and replacing the buffer with a fresh,

cold aliquot.
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Monitor Migration: Continue the run until the dye front reaches the bottom of the gel.

Parameter Comparison for Electrophoresis Conditions

Parameter
Standard
Conditions (Prone
to Smiling)

Optimized
Conditions (Anti-
Smiling)

Rationale

Voltage 150-200 V 80-100 V
Reduces heat

generation[3][4][9]

Running Buffer Temp. Room Temperature 4°C (pre-chilled)
Improves heat

dissipation[1]

Environment Lab Bench
Cold Room (4°C) or

with Ice Packs

Maintains uniform gel

temperature[4][6][9]

Empty Wells Left empty
Filled with loading

buffer

Ensures a uniform

electric field[4][6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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